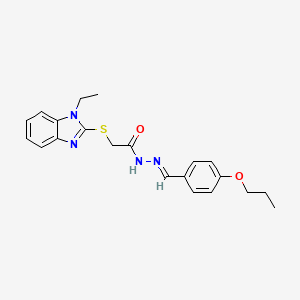
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat ist eine chemische Verbindung, die zur Benzothiazol-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms in der 6. Position des Benzothiazolrings und einer Hydratform aus, was auf das Vorhandensein von Wassermolekülen in seiner kristallinen Struktur hinweist. Benzothiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie und Materialwissenschaft weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat beinhaltet typischerweise die Bromierung von 1,3-Benzothiazol-2(3H)-on. Die Reaktion wird mit Brom oder einer Bromquelle wie N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktionsbedingungen umfassen üblicherweise das Rückflussieren des Gemischs für mehrere Stunden, um eine vollständige Bromierung sicherzustellen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktionszeit, was zu höheren Ausbeuten und Reinheiten führt. Die Verwendung automatisierter Systeme reduziert auch das Risiko von menschlichem Versagen und erhöht die Sicherheit.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktionsreaktionen: Der Benzothiazolring kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und verschiedene Nucleophile. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Benzothiazole, abhängig vom verwendeten Nucleophil.
Oxidationsreaktionen: Produkte umfassen Sulfoxide und Sulfone.
Reduktionsreaktionen: Produkte umfassen reduzierte Benzothiazolderivate.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Aufgrund seiner bioaktiven Eigenschaften als potentieller Therapeutikum erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Farbstoffen und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom und der Benzothiazolring spielen eine entscheidende Rolle für seine biologische Aktivität. Die Verbindung kann mit Enzymen, Rezeptoren oder DNA interagieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Chlor-1,3-benzothiazol-2(3H)-on
- 6-Fluor-1,3-benzothiazol-2(3H)-on
- 6-Iod-1,3-benzothiazol-2(3H)-on
Einzigartigkeit
6-Brom-1,3-benzothiazol-2(3H)-on-Hydrat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Chlor-, Fluor- und Iod-Analoga zeigt das Bromderivat häufig eine unterschiedliche Reaktivität und Potenz in verschiedenen Anwendungen. Die Hydratform beeinflusst auch seine Löslichkeit und Stabilität, was es für bestimmte Forschungs- und Industrieapplikationen geeignet macht.
Eigenschaften
Molekularformel |
C7H6BrNO2S |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
6-bromo-3H-1,3-benzothiazol-2-one;hydrate |
InChI |
InChI=1S/C7H4BrNOS.H2O/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);1H2 |
InChI-Schlüssel |
QHQQPHLRODAVGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987033.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![(5Z)-3-Allyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987041.png)
![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)


![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)



